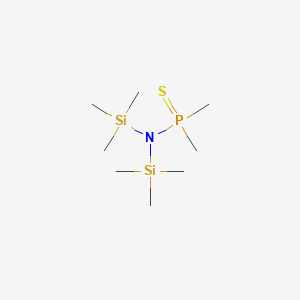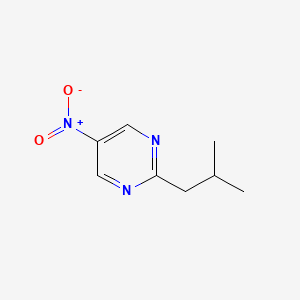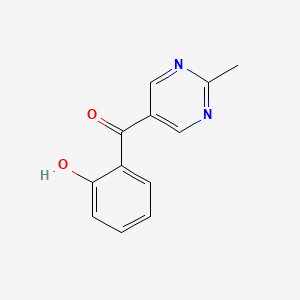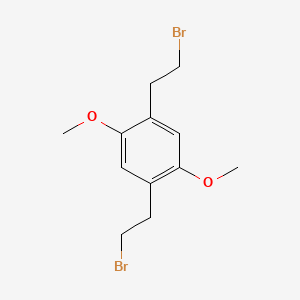
1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene is an organic compound with the molecular formula C12H16Br2O2 It is a derivative of benzene, featuring two bromoethyl groups and two methoxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene can be synthesized through a multi-step processThe reaction typically requires the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in the presence of a solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The bromoethyl groups can be reduced to ethyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or chloroform.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 1,4-bis(2-substituted-ethyl)-2,5-dimethoxybenzene derivatives.
Oxidation: Formation of 1,4-bis(2-bromoethyl)-2,5-diformylbenzene or 1,4-bis(2-bromoethyl)-2,5-dicarboxybenzene.
Reduction: Formation of 1,4-bis(2-ethyl)-2,5-dimethoxybenzene.
Applications De Recherche Scientifique
1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized benzene derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the methoxy groups are converted to more oxidized forms, altering the compound’s chemical properties. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(2-bromoethoxy)benzene: Similar structure but with ethoxy groups instead of methoxy groups.
1,4-Dibromo-2,5-dimethoxybenzene: Lacks the ethyl groups, only has bromine and methoxy groups attached to the benzene ring.
1,4-Bis(2-chloroethyl)-2,5-dimethoxybenzene: Similar structure but with chlorine atoms instead of bromine atoms.
Uniqueness
1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene is unique due to the presence of both bromoethyl and methoxy groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications in different fields of research.
Propriétés
Numéro CAS |
64425-63-4 |
|---|---|
Formule moléculaire |
C12H16Br2O2 |
Poids moléculaire |
352.06 g/mol |
Nom IUPAC |
1,4-bis(2-bromoethyl)-2,5-dimethoxybenzene |
InChI |
InChI=1S/C12H16Br2O2/c1-15-11-7-10(4-6-14)12(16-2)8-9(11)3-5-13/h7-8H,3-6H2,1-2H3 |
Clé InChI |
MPCPIXXWLGLTSB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CCBr)OC)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



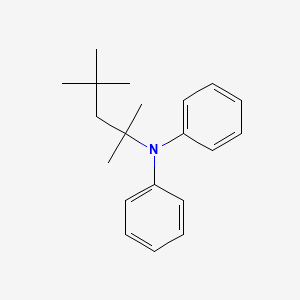
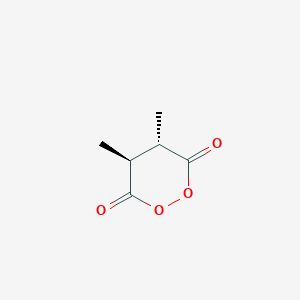
![N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14507519.png)
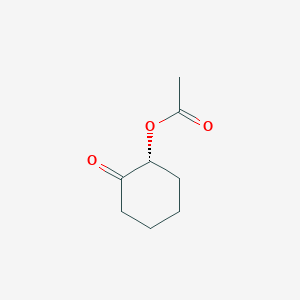

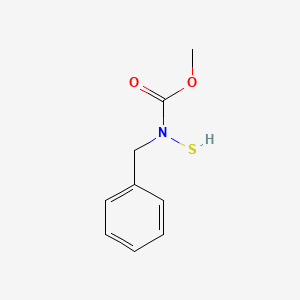
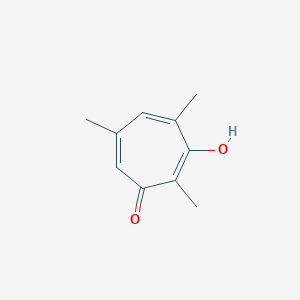

![S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate](/img/structure/B14507546.png)
